4-Hydroxylonchocarpin

Catalog No.
S1482842
CAS No.
56083-03-5
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxylonchocarpin

CAS Number

56083-03-5

Product Name

4-Hydroxylonchocarpin

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+

InChI Key

IQHPDUUSMBMDGN-WEVVVXLNSA-N

SMILES

Array

Synonyms

4-hydroxylonchocarpin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C

The exact mass of the compound Isobavachromene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Isobavachromene is a natural compound classified as a chalcone, primarily derived from the plant Psoralea corylifolia, which has been utilized in traditional medicine practices in both Chinese and Indian cultures. Its chemical structure is characterized by the formula C20H18O4, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound exhibits various biological activities, making it a subject of interest in pharmacological research.

The exact mechanism by which isobavachromene exerts its antibacterial effect remains under investigation. Some studies propose that it might disrupt bacterial cell membranes due to its lipophilic nature []. However, further research is needed to fully understand its mode of action.

Typical of chalcones, including:

  • Oxidation: It can be oxidized to form corresponding flavonoids.
  • Reduction: Reduction reactions can lead to the formation of dihydrochalcones.
  • Substitution: Isobavachromene can undergo electrophilic substitution reactions due to its electron-rich aromatic rings .

These reactions are essential for its potential modification into derivatives with enhanced biological activities.

Isobavachromene has demonstrated significant biological activities, including:

  • Antiproliferative Effects: Studies have shown that it induces apoptosis in various cancer cell lines, including colorectal and pancreatic cancer cells. Mechanisms involve downregulation of the Wnt/β-catenin signaling pathway and activation of caspases .
  • Antimicrobial Properties: It exhibits antibacterial activity against a range of pathogens, contributing to its potential use as a natural antimicrobial agent .
  • Anti-inflammatory Effects: Research indicates that isobavachromene may modulate inflammatory responses, potentially benefiting conditions associated with chronic inflammation .

Several methods have been developed for synthesizing isobavachromene:

  • Extraction from Natural Sources: It can be isolated from Psoralea corylifolia through solvent extraction methods.
  • Chemical Synthesis: Synthetic approaches involve the condensation of appropriate aromatic aldehydes with acetophenones under acidic or basic conditions, followed by purification processes such as chromatography .

Isobavachromene has various applications, including:

  • Pharmaceuticals: Its antiproliferative and antimicrobial properties make it a candidate for developing new therapeutic agents against cancer and infections.
  • Cosmetics: Due to its antioxidant properties, it is explored for use in skincare products aimed at reducing oxidative stress on the skin .
  • Food Industry: As a natural preservative, it may help inhibit microbial growth in food products.

Research on interaction studies highlights the following:

  • Drug Interactions: Isobavachromene may interact with various metabolic pathways, particularly those involving cytochrome P450 enzymes. This interaction could influence the metabolism of concurrent medications .
  • Synergistic Effects: Studies suggest that combining isobavachromene with other natural compounds may enhance its therapeutic efficacy against cancer cells, indicating potential for combination therapies .

Isobavachromene shares structural and functional similarities with other chalcones and flavonoids. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
IsobavachalconeChalconeAntiproliferativeInduces apoptosis via Wnt/β-catenin pathway
BavachinChalconeAntimicrobialStronger antibacterial properties
PsoralenFuranocoumarinAnticancerInhibits cell proliferation
Flavokawain AChalconeAntitumorPotent against specific cancer types

Isobavachromene's unique mechanism of action through specific signaling pathways distinguishes it from these similar compounds while maintaining common chalcone properties such as antiproliferative effects and antimicrobial activity .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 Da

Monoisotopic Mass

322.12050905 Da

Heavy Atom Count

24

Appearance

Yellow powder

UNII

D6S8A779IY

Wikipedia

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 09-14-2023

Explore Compound Types